molecular formula C17H18N4O B12247762 1-(6-Methoxypyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile

1-(6-Methoxypyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile

Cat. No.: B12247762
M. Wt: 294.35 g/mol
InChI Key: NNEJGUQSYWSMLL-UHFFFAOYSA-N
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Description

1-(6-Methoxypyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a phenyl group and a nitrile group, along with a methoxypyrimidine moiety. Its unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxypyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the phenyl and nitrile groups. The methoxypyrimidine moiety is then attached through a nucleophilic substitution reaction.

    Formation of Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of Phenyl and Nitrile Groups: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, while the nitrile group can be added using cyanation reactions.

    Attachment of Methoxypyrimidine Moiety: This step involves nucleophilic substitution, where the methoxypyrimidine group is introduced using a suitable leaving group and base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxypyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxypyrimidine moiety, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.

    Substitution: Bases like sodium hydride or potassium tert-butoxide, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Methoxypyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The methoxypyrimidine moiety is particularly important for its binding affinity and specificity, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid
  • 1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanol

Uniqueness

1-(6-Methoxypyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

1-(6-methoxypyrimidin-4-yl)-4-phenylpiperidine-4-carbonitrile

InChI

InChI=1S/C17H18N4O/c1-22-16-11-15(19-13-20-16)21-9-7-17(12-18,8-10-21)14-5-3-2-4-6-14/h2-6,11,13H,7-10H2,1H3

InChI Key

NNEJGUQSYWSMLL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)N2CCC(CC2)(C#N)C3=CC=CC=C3

Origin of Product

United States

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